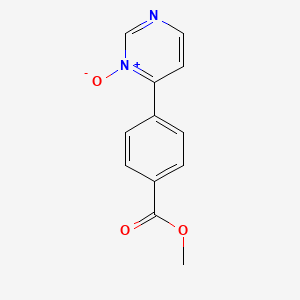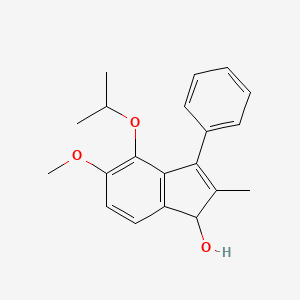
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-: is a complex organic compound characterized by its unique structure. It contains a total of 36 bonds, including 18 non-hydrogen bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 2 aromatic ethers
Métodos De Preparación
The synthesis of 1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- involves several steps, typically starting with the preparation of the inden-1-ol core. The synthetic route may include the following steps:
Formation of the Inden-1-ol Core: This can be achieved through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Substituents: The methoxy, methyl, methylethoxy, and phenyl groups are introduced through various substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve scaling up these synthetic routes using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-: has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering metabolic pathways, and influencing cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-: can be compared with other similar compounds, such as:
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-: Lacks the phenyl group, which may affect its reactivity and applications.
1H-Inden-1-ol, 5-methoxy-2-methyl-3-phenyl-: Lacks the methylethoxy group, which may influence its solubility and chemical properties.
1H-Inden-1-ol, 5-methoxy-4-(1-methylethoxy)-3-phenyl-: Lacks the methyl group, which may alter its stability and reactivity.
The uniqueness of 1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
850404-05-6 |
|---|---|
Fórmula molecular |
C20H22O3 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
5-methoxy-2-methyl-3-phenyl-4-propan-2-yloxy-1H-inden-1-ol |
InChI |
InChI=1S/C20H22O3/c1-12(2)23-20-16(22-4)11-10-15-18(20)17(13(3)19(15)21)14-8-6-5-7-9-14/h5-12,19,21H,1-4H3 |
Clave InChI |
WOPJZCHLTKPXGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C1O)C=CC(=C2OC(C)C)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)
![2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane](/img/structure/B14193013.png)
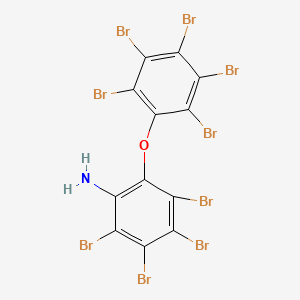
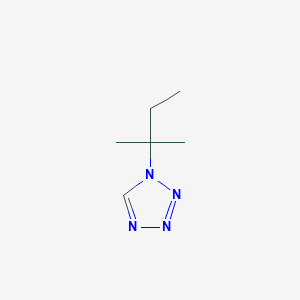
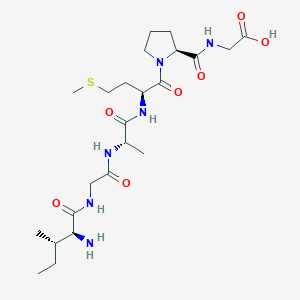
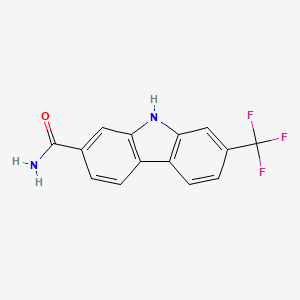
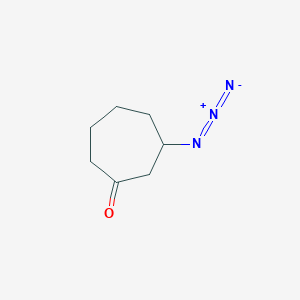
![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
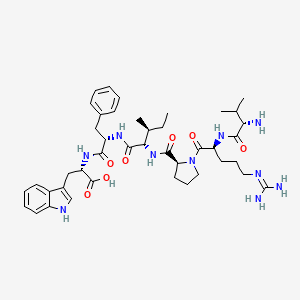
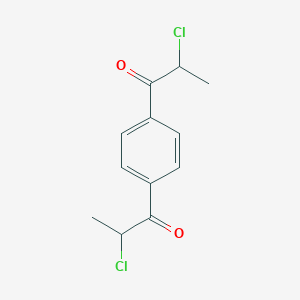
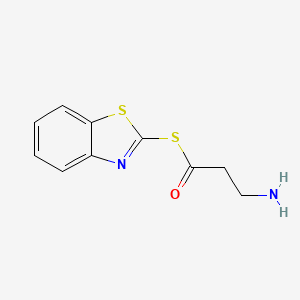
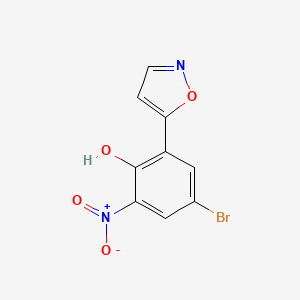
![6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14193080.png)
